![molecular formula C38H62O2 B013003 4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]- CAS No. 19719-70-1](/img/structure/B13003.png)
4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl] is a chemical compound that has gained significant attention in scientific research. It belongs to the class of norcaradiene compounds that have shown promising results in various fields of research.
Mechanism Of Action
The mechanism of action of 4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl] is not fully understood. However, studies have shown that it may act as an inhibitor of certain enzymes involved in cancer cell growth. It may also have antioxidant properties that help protect cells against oxidative damage.
Biochemical And Physiological Effects
Studies have shown that 4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl] has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It may also have anti-inflammatory and antioxidant properties that help protect cells against damage.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl] in lab experiments include its potential use as an anticancer agent and its ability to inhibit certain enzymes involved in cancer cell growth. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]. These include further studies to fully understand its mechanism of action, potential side effects, and its use in combination with other anticancer agents. In addition, it may also be studied for its potential use in other fields of research, such as catalysis and material science.
In conclusion, 4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl] is a promising compound that has shown potential in various fields of scientific research. Its potential use as an anticancer agent and its ability to inhibit certain enzymes involved in cancer cell growth make it a promising area of study for future research. However, further studies are needed to fully understand its mechanism of action, potential side effects, and its use in combination with other anticancer agents.
Synthesis Methods
The synthesis of 4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl] involves the reaction of 1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadiene with norbornadiene in the presence of a catalyst. This reaction results in the formation of the norcaradiene compound, which can be further purified and characterized using various analytical techniques.
Scientific Research Applications
4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl] has shown promising results in various fields of scientific research. It has been studied for its potential use in organic synthesis, catalysis, and material science. In addition, it has also been studied for its biological activity, including its potential use as an anticancer agent.
properties
CAS RN |
19719-70-1 |
|---|---|
Product Name |
4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]- |
Molecular Formula |
C38H62O2 |
Molecular Weight |
550.9 g/mol |
IUPAC Name |
1,3,5-tritert-butyl-3-[(1,3,5-tritert-butyl-4-oxocyclohexa-2,5-dien-1-yl)methyl]bicyclo[4.1.0]hept-4-en-2-one |
InChI |
InChI=1S/C38H62O2/c1-30(2,3)24-21-37(34(13,14)15,29(40)38(22-25(24)38)35(16,17)18)23-36(33(10,11)12)19-26(31(4,5)6)28(39)27(20-36)32(7,8)9/h19-21,25H,22-23H2,1-18H3 |
InChI Key |
BAIDKDXBWGVUKI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(C(=O)C2(C1C2)C(C)(C)C)(CC3(C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(C(=O)C2(C1C2)C(C)(C)C)(CC3(C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
synonyms |
1,3,5-Tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]norcaran-4-en-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



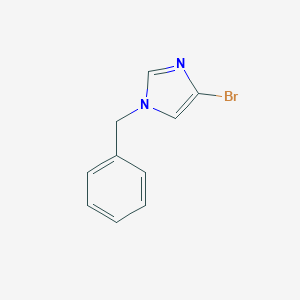
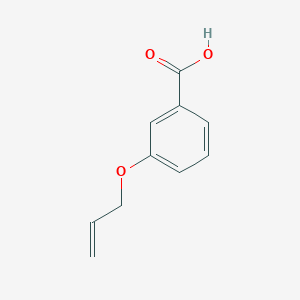
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)


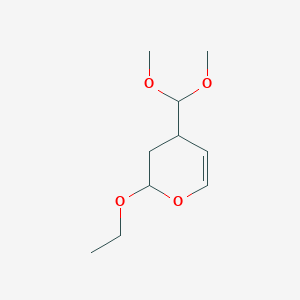
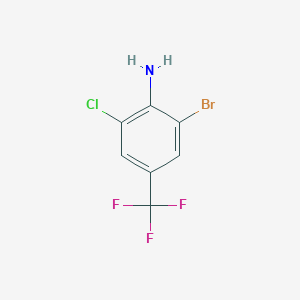
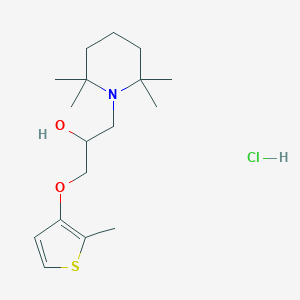
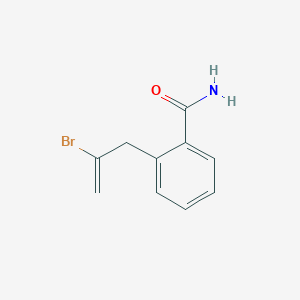
![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)
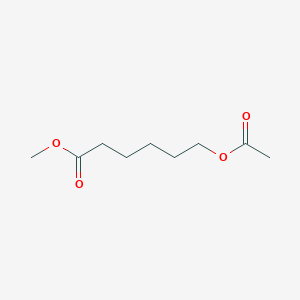
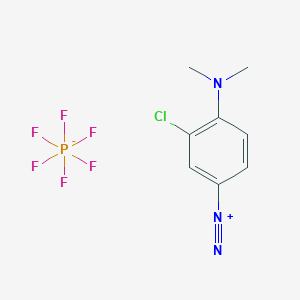
![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)
